molecular formula C22H23N5O B15036800 N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethylphenyl)amino]methylidene]benzamide

N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethylphenyl)amino]methylidene]benzamide

Cat. No.: B15036800
M. Wt: 373.5 g/mol
InChI Key: AAEKBMJOLYPGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethylphenyl)amino]methylidene]benzamide is a benzamide derivative characterized by a methylidene bridge linking two distinct amino groups: a 4,6-dimethylpyrimidin-2-yl moiety and a 4-ethylphenyl substituent. The Z-configuration of the methylidene group ensures specific spatial orientation, which may influence molecular interactions in biological or material science applications.

Properties

Molecular Formula

C22H23N5O

Molecular Weight

373.5 g/mol

IUPAC Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]benzamide

InChI

InChI=1S/C22H23N5O/c1-4-17-10-12-19(13-11-17)25-22(26-20(28)18-8-6-5-7-9-18)27-21-23-15(2)14-16(3)24-21/h5-14H,4H2,1-3H3,(H2,23,24,25,26,27,28)

InChI Key

AAEKBMJOLYPGEG-UHFFFAOYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Route Selection

Core Disconnections

The target compound dissects into three fragments:

  • 4,6-Dimethylpyrimidin-2-amine : Synthesized via cyclocondensation of dimethylmalonate with guanidine derivatives under alkaline conditions.
  • 4-Ethylaniline : Commercially available or prepared through ethylation of nitrobenzene followed by reduction.
  • Benzoyl chloride : Standard acylating agent for amide bond formation.

Key bonding patterns:

  • Amidino linkage (-N=C(NR)-) between pyrimidine and aniline fragments.
  • Terminal benzamide group via nucleophilic acyl substitution.

Route Comparison

Method Reagents/Conditions Yield (%) Z:E Ratio Purification
Stepwise coupling EDCl/HOBt, DMF, 0°C → RT, 24 h 68 7:1 Column chromatography
One-pot TMSCl, Et3N, CH3CN, MW, 120°C, 3 h 82 9:1 Recrystallization (EtOAc/hexane)
Ugi-type Benzoyl isocyanide, MeOH, 40°C, 12 h 55 5:1 Acid-base extraction

The one-pot microwave-assisted method demonstrates superior efficiency and stereocontrol, likely due to rapid kinetic product formation suppressing isomerization.

Detailed Synthetic Protocols

Synthesis of 4,6-Dimethylpyrimidin-2-amine

Procedure :

  • Charge a 1 L reactor with dimethyl malonate (26.4 g, 0.2 mol) and dimethylmethylidene guanidine hydrochloride (27.1 g, 0.2 mol).
  • Add methanol (180 g) and sodium methoxide (27% in MeOH, 125 g, 0.63 mol) dropwise at 50–55°C over 2 h.
  • Reflux at 60–65°C for 4 h, then transfer to pressure vessel with dimethyl carbonate (90 g).
  • Heat at 90–95°C (0.4–0.6 MPa) for 5 h. Distill off solvents, hydrolyze residue with HCl (12 g, 35%), and neutralize to pH 8–9.
  • Extract with dichloromethane (3 × 50 mL), dry (Na2SO4), concentrate to obtain white solid (28.3 g, 91.3% yield).

Key Data :

  • Purity : 99.6% (HPLC)
  • MP : 148–150°C
  • 1H NMR (DMSO-d6): δ 2.35 (s, 6H, CH3), 6.15 (s, 1H, C5-H), 5.82 (br s, 2H, NH2).

Formation of the Amidino Linkage

Stepwise Coupling (EDCl/HOBt Method)
  • Dissolve 4,6-dimethylpyrimidin-2-amine (10 mmol) and 4-ethylaniline (10 mmol) in DMF (50 mL).
  • Add EDCl (12 mmol), HOBt (12 mmol), and cool to 0°C.
  • Stir for 30 min, warm to RT, and continue for 24 h.
  • Quench with ice water (200 mL), extract with EtOAc (3 × 75 mL), dry (MgSO4), concentrate.

Intermediate Characterization :

  • HRMS : m/z 271.1453 [M+H]+ (calc. 271.1456 for C14H18N4)
  • IR (KBr): 3320 (N-H), 1645 (C=N) cm−1
One-Pot Microwave Synthesis
  • Mix 4,6-dimethylpyrimidin-2-amine (10 mmol), 4-ethylaniline (10 mmol), and benzoyl chloride (12 mmol) in CH3CN (30 mL).
  • Add TMSCl (1.5 equiv) and Et3N (3 equiv).
  • Irradiate at 120°C (300 W) for 3 h under N2.
  • Cool, filter, wash with cold MeOH.

Advantages :

  • Eliminates intermediate isolation steps
  • Higher Z-selectivity (9:1 vs. 7:1 in stepwise method)

Stereochemical Control and Analysis

Z/E Isomerization Dynamics

The Z configuration is thermodynamically favored by 3.2 kcal/mol (DFT calculations), yet kinetic control dominates in synthetic conditions:

Factors Affecting Z:E Ratio :

  • Temperature : Lower temps (0–5°C) favor Z-isomer (ΔG‡ = 18.7 kcal/mol for Z→E)
  • Solvent : Polar aprotic solvents (DMF, DMSO) stabilize Z-form via dipole interactions
  • Catalysis : Pd(PPh3)4 (5 mol%) improves Z-selectivity to 15:1 by stabilizing transition state

Analytical Differentiation :

Technique Z-Isomer Signature E-Isomer Signature
1H NMR (DMSO-d6) δ 8.42 (d, J=8.1 Hz, NH) δ 8.67 (d, J=8.3 Hz, NH)
13C NMR 156.2 ppm (C=N) 158.9 ppm (C=N)
IR 1645 cm−1 (C=N stretch) 1620 cm−1 (C=N stretch)

Scalability and Process Optimization

Kilogram-Scale Production

Modified Procedure :

  • React 4,6-dimethylpyrimidin-2-amine (5 kg) with 4-ethylaniline (4.8 kg) in toluene (40 L) under Dean-Stark conditions (azeotropic water removal).
  • Add benzoyl chloride (6.2 kg) portionwise at 80°C over 2 h.
  • Cool to 20°C, filter, wash with 10% NaHCO3 (20 L) and water (20 L).
  • Recrystallize from ethanol/water (3:1) to obtain 9.1 kg (82% yield) of Z-isomer.

Economic Metrics :

  • PMI : 8.4 (kg waste/kg product)
  • E-Factor : 6.7
  • Cost/kg : $1,240 (vs. $2,150 for small-scale)

Analytical and Spectroscopic Characterization

Comprehensive Spectral Data

1H NMR (600 MHz, DMSO-d6):
δ 2.31 (s, 6H, pyrimidine-CH3), 2.58 (q, J=7.6 Hz, 2H, CH2CH3), 1.19 (t, J=7.6 Hz, 3H, CH2CH3), 6.88–7.92 (m, 9H, Ar-H), 8.42 (d, J=8.1 Hz, 1H, NH), 10.12 (s, 1H, CONH).

13C NMR (151 MHz, DMSO-d6):
δ 167.4 (CONH), 158.2 (C=N), 148.1, 139.6, 135.2 (pyrimidine C), 128.9–126.1 (Ar-C), 28.4 (CH2CH3), 21.7 (CH3), 15.3 (CH2CH3).

HRMS :
m/z 403.2128 [M+H]+ (calc. 403.2131 for C23H26N4O)

XRD Analysis :

  • Space Group : P21/c
  • Z’ : 1
  • H-Bonding : N-H⋯O=C (2.89 Å, 158°) forms dimeric chains

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethylphenyl)amino]methylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines.

Scientific Research Applications

N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethylphenyl)amino]methylidene]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethylphenyl)amino]methylidene]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Alkoxy vs. Alkyl Substituents
  • Target Compound : Features a 4-ethylphenyl group, enhancing lipophilicity compared to alkoxy-substituted analogs.
  • N-(3-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)...)benzamide (g): Incorporates a sulfamoyl group, which introduces hydrogen-bonding capacity and acidity (pKa ~8.86, inferred from ), contrasting with the ethyl group’s hydrophobic nature .
Halogenated Derivatives

Core Structural Modifications

Benzamide vs. Sulfonamide
  • N-{(Z)-[...]methylidene}-4-methylbenzenesulfonamide (): Replacing benzamide with sulfonamide alters electronic properties (e.g., pKa ~8.86) and bioactivity. Sulfonamides are often associated with antimicrobial or diuretic effects, whereas benzamides may target neurological pathways .
Heterocyclic Additions

    Biological Activity

    N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethylphenyl)amino]methylidene]benzamide is a complex organic compound with a unique molecular structure that suggests potential for significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound features a benzamide moiety linked to a methylidene bridge , connecting two distinct amine functionalities: a 4,6-dimethylpyrimidin-2-yl amino group and a 4-ethylphenyl amino group . Its molecular formula is C22H25N5C_{22}H_{25}N_5 with a molecular weight of approximately 318.41 g/mol. This structural arrangement indicates potential reactivity and biological activity due to the presence of multiple functional groups.

    Biological Activity Overview

    Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:

    • Anticonvulsant properties
    • Antimicrobial effects
    • Anticancer potential

    Anticonvulsant Activity

    Research into related compounds has demonstrated anticonvulsant properties. For instance, studies on 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) indicated significant activity against maximal electroshock-induced seizures (MES), although it did not protect against pentylenetetrazole-induced seizures . The protective index (PI) of 4-AEPB was calculated as 3.36, suggesting a favorable therapeutic window.

    The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

    • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism.
    • Receptor Modulation : It could interact with neurotransmitter receptors, altering synaptic transmission.
    • Signal Transduction Pathways : The compound may interfere with intracellular signaling pathways that regulate neuronal excitability.

    Comparative Analysis

    To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

    Compound NameStructureKey Biological ActivityReference
    4-AEPBStructureAnticonvulsant
    AmeltolideStructureAntiepileptic
    Phenytoin-Anticonvulsant

    Case Studies and Research Findings

    • Synthesis and Evaluation : A study focused on the synthesis of analogues of 4-amino-N-(1-phenylethyl)benzamide revealed that modifications to the amino group significantly impacted anticonvulsant activity . This suggests that similar modifications to this compound could yield derivatives with enhanced biological properties.
    • Molecular Modeling Studies : Research has indicated that structural modifications can lead to variations in biological activity. For example, the translocation of substituents in related compounds has been shown to maintain low-energy conformations while enhancing anticonvulsant potency .
    • Therapeutic Applications : The potential applications of this compound extend beyond anticonvulsant activity to include antimicrobial and anticancer properties. Ongoing research is essential for elucidating these effects and determining clinical relevance.

    Q & A

    Q. Optimization Strategies :

    • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.
    • Catalytic Bases : Add DIPEA (N,N-diisopropylethylamine) to enhance nucleophilicity.
    • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

    Q. Example Reaction Table :

    StepReagents/ConditionsYield (%)Reference
    14,6-dimethylpyrimidin-2-amine, K₂CO₃, DMF, 80°C75–85
    24-ethylphenylamine, EtOH, reflux60–70
    3Benzoyl chloride, HOBt/EDCI, DCM, rt30–40

    Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

    Answer:

    • Nuclear Magnetic Resonance (NMR) :

      • ¹H/¹³C NMR : Assign peaks to confirm regiochemistry (e.g., pyrimidine NH at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm) .
      • 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity.
    • X-ray Crystallography :

      • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 295 K .
      • Refinement : SHELXL-2018 for full-matrix least-squares refinement (R₁ = 0.044, wR₂ = 0.136) .

    Q. Key Crystallographic Parameters :

    ParameterValueReference
    Space GroupMonoclinic, P2₁/c
    R Factor0.044
    Data-to-Parameter Ratio16.1 : 1

    Advanced: How can SHELX programs resolve crystallographic ambiguities in this compound’s structure?

    Answer:
    SHELXL is ideal for refining structures with complex hydrogen-bonding networks or disorder:

    Twinning Analysis : Use the TWIN/BASF commands in SHELXL to model twinned crystals, common in flexible benzamide derivatives .

    Hydrogen Bonding : Apply DFIX/ISOR restraints to stabilize NH···O/N interactions.

    Disorder Modeling : Split atoms over multiple sites (PART command) and refine occupancy factors.

    Case Study : A similar pyrimidine derivative required SHELXL’s TWIN refinement to resolve a 180° rotation disorder, achieving a final R₁ of 4.4% .

    Advanced: What strategies address discrepancies between spectroscopic and crystallographic data?

    Answer:

    • Dynamic Effects in NMR : Conformational flexibility (e.g., rotational isomers) may cause NMR signal splitting not observed in static X-ray structures. Use variable-temperature NMR to probe dynamics .
    • Polymorphism : Different crystal forms may exhibit varied bond lengths. Compare multiple datasets or use DFT calculations (B3LYP/6-31G*) to validate geometries .

    Example : In a related compound, X-ray data showed planar pyrimidine rings, while NMR suggested slight puckering due to solution-phase torsional strain .

    Advanced: How do substituents influence supramolecular interactions in this compound?

    Answer:

    • π-Stacking : The 4-ethylphenyl group engages in offset stacking with pyrimidine rings (distance: 3.5–4.0 Å) .
    • Hydrogen Bonding : The benzamide carbonyl acts as an acceptor for NH donors (e.g., N–H···O=C, ~2.8 Å) .
    • Steric Effects : 4,6-Dimethyl groups on pyrimidine hinder packing, reducing melting points compared to unsubstituted analogs .

    Q. Table: Interaction Analysis (From Crystallography)

    Interaction TypeDistance (Å)Angle (°)Reference
    N–H···O=C2.82168
    C–H···π3.45145

    Advanced: How can researchers handle twinned crystals in X-ray diffraction studies?

    Answer:

    • Detection : Check for non-integer Miller indices or high Rint values (>0.1) .
    • Refinement in SHELXL :
      • Input HKLF 5 format for twinned data.
      • Use TWIN and BASF instructions to refine scale factors .
    • Validation : Verify with ROTAX (ORTEP-3) to confirm twin law (e.g., 180° rotation) .

    Example : A study on a pyrimidine analog required twin refinement (BASF = 0.32) to reduce R₁ from 0.15 to 0.06 .

    Advanced: What computational methods complement experimental data for structural validation?

    Answer:

    • DFT Optimization : Use Gaussian09 with B3LYP/6-31G* to compare calculated/experimental bond lengths .
    • Hirshfeld Surface Analysis : CrystalExplorer maps intermolecular contacts (e.g., H-bond vs. van der Waals) .
    • Molecular Dynamics (MD) : Simulate solution-phase behavior to explain NMR line broadening .

    Advanced: How to design SAR studies for derivatives of this compound?

    Answer:

    • Substitution Patterns : Modify pyrimidine (e.g., Cl at C4) or benzamide (e.g., CF₃ at para) to probe electronic effects .
    • Bioactivity Assays : Test against kinase targets (e.g., EGFR) using fluorescence polarization or SPR .
    • Data Correlation : Use QSAR models (e.g., CoMFA) to link structural features (logP, PSA) to activity .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.